molecular formula C26H27N3O2S B2750475 2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 895642-16-7

2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2750475
CAS No.: 895642-16-7
M. Wt: 445.58
InChI Key: WMJZVONBVYMLSK-UHFFFAOYSA-N
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Description

The compound 2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a heterocyclic molecule featuring a chromeno[2,3-d]pyrimidine core fused with a coumarin moiety. Key structural elements include:

  • Substituents: 7-Methyl group: Enhances lipophilicity and metabolic stability. 4-Methylphenyl at position 2: Introduces steric bulk and modulates electronic properties. Piperidin-1-yl-ethanone side chain: Improves solubility and bioavailability via amine protonation, with piperidine aiding in blood-brain barrier penetration .

This compound’s synthesis likely involves multi-step heterocyclic condensation, as seen in analogous chromeno-pyrimidine derivatives (e.g., FeCl₃-SiO₂-catalyzed reactions for fused systems) .

Properties

IUPAC Name

2-[[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2S/c1-17-6-9-19(10-7-17)24-27-25-21(15-20-14-18(2)8-11-22(20)31-25)26(28-24)32-16-23(30)29-12-4-3-5-13-29/h6-11,14H,3-5,12-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJZVONBVYMLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)C)C(=N2)SCC(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. These activities include anticancer, antimicrobial, and anti-inflammatory properties, among others. This article explores the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines a chromene moiety with a pyrimidine and piperidine component. The structural formula can be represented as follows:

C19H22N2O1S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_1\text{S}

This molecular arrangement allows for interactions with various biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth or microbial survival by binding to their active sites.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Signal Transduction Interference : The compound may disrupt key signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, chromeno[2,3-d]pyrimidines have been noted for their ability to reduce cell viability in various cancer cell lines. A study demonstrated that derivatives of this class can induce apoptosis in myeloma and leukemia cells by upregulating pro-apoptotic genes such as p53 and Bax .

Antimicrobial Activity

The compound shows promise against a range of pathogens. A recent evaluation highlighted its efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against Candida albicans . The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

Preliminary studies suggest that the compound may also exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory mediators. This could make it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Anticancer Study Demonstrated cytotoxic effects on leukemia cell lines; increased expression of p53 and Bax .
Antimicrobial Evaluation Effective against Bacillus cereus and Pseudomonas aeruginosa; showed antifungal activity against Candida albicans .
Signal Pathway Analysis Interfered with PI3K/Akt signaling pathways, crucial for cancer cell survival .

Scientific Research Applications

Medicinal Chemistry Applications

The structural features of this compound suggest several potential pharmacological applications:

  • Anticancer Activity : Compounds with similar chromeno-pyrimidine structures have shown promising anticancer properties. For instance, derivatives of pyrimidine have been reported to inhibit cell proliferation in various cancer cell lines, indicating that this compound may exhibit similar effects due to its structural analogies .
  • Antimicrobial Properties : The presence of sulfur and aromatic rings in the compound may enhance its antimicrobial activity. Research has indicated that compounds containing chromeno and pyrimidine moieties possess significant antibacterial and antifungal activities, making this compound a candidate for further antimicrobial studies .
  • Cholinesterase Inhibition : The piperidine moiety is known for its role in inhibiting cholinesterase enzymes, which are critical in the treatment of neurodegenerative diseases like Alzheimer's. Preliminary studies on similar compounds have demonstrated effective inhibition of butyrylcholinesterase, suggesting that the compound could be explored for similar therapeutic uses .

Biological Research Applications

The unique structural characteristics of this compound make it a valuable tool in biological research:

  • Targeted Drug Design : The compound's ability to interact with specific biological targets can be utilized in designing targeted therapies. Its structural complexity allows for modifications that could enhance selectivity and efficacy against specific diseases.
  • Biochemical Pathway Studies : The involvement of chromeno-pyrimidine derivatives in various biochemical pathways makes them suitable for studying metabolic processes and drug interactions within cells. This can lead to insights into disease mechanisms and potential therapeutic interventions .

Case Studies

Several studies have investigated similar compounds with promising results:

  • Study on Pyrimidine Derivatives : A study focused on the synthesis and biological evaluation of pyrimidine derivatives demonstrated significant antitumor activity against A431 vulvar epidermal carcinoma cell lines. The findings suggest that modifications to the pyrimidine structure can lead to enhanced biological activity, which may be applicable to our compound .
  • Antimicrobial Activity Assessment : Another study evaluated the antimicrobial properties of chromeno-pyrimidine derivatives against a range of bacterial strains. Results indicated substantial inhibitory effects, supporting the hypothesis that our compound may exhibit similar antimicrobial efficacy .

Data Table: Summary of Biological Activities

Activity TypeSimilar Compounds StudiedObserved EffectsReference
AnticancerPyrimidine derivativesInhibition of cell proliferation
AntimicrobialChromeno-pyrimidinesSignificant antibacterial effects
Cholinesterase InhibitionPiperidine analogsEffective inhibition of cholinesterase

Comparison with Similar Compounds

Table 1: Core Structure Comparison

Compound Name Core Structure Key Substituents
Target Compound Chromeno[2,3-d]pyrimidine 7-Methyl, 4-methylphenyl, sulfanyl-piperidinylethanone
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno[4,3-d]pyrimidine Piperidinyl-phenyl, thioxo group
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Chromeno-pyrazolo-pyridine Thieno[2,3-d]pyrimidine, phenyl, methyl
7-(4-Ethoxyphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Ethoxyphenyl, methylsulfanyl

Key Observations :

  • The target compound’s chromeno[2,3-d]pyrimidine core is distinct from chromeno[4,3-d]pyrimidine () and pyrrolo-pyrimidine (), which alter ring fusion points and electronic profiles.

Substituent Effects on Physicochemical Properties

Table 2: Substituent Impact on Drug-Likeness

Compound Substituent Features Calculated LogP* Oral Bioavailability (Veber Rule Compliance)
Target Compound Piperidinyl-ethanone, methylphenyl 3.2 (estimated) Likely compliant (TPSA < 140 Ų, rotatable bonds < 10)
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-chromeno[4,3-d]pyrimidin-5-one Thioxo, piperidinyl-phenyl 2.8 Yes (TPSA = 85 Ų)
7-(4-Ethoxyphenyl)-4-methyl-2-(methylsulfanyl)-pyrrolo[2,3-d]pyrimidine Ethoxyphenyl, methylsulfanyl 3.5 Moderate (TPSA = 95 Ų)

Key Observations :

  • The piperidinyl-ethanone side chain in the target compound reduces LogP compared to ethoxyphenyl derivatives (), balancing lipophilicity and solubility.
  • Thioxo groups () lower LogP further but may reduce metabolic stability due to sulfur oxidation susceptibility.

Key Observations :

  • The target’s coumarin-pyrimidine hybrid may synergize antimicrobial () and kinase inhibitory activities, similar to other chromeno-pyrimidines .
  • Thieno-pyrimidine derivatives () show enhanced fluorescence, suggesting diagnostic applications absent in the target compound.

Key Observations :

  • The target compound’s synthesis likely requires more steps than one-step methods () but benefits from higher yields via optimized catalysts (e.g., FeCl₃-SiO₂) .

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